1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol;hydrochloride
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Overview
Description
1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol;hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications
Preparation Methods
The synthesis of 1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with formaldehyde and ammonia, followed by reduction and subsequent hydrochloride salt formation. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides .
Scientific Research Applications
1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol;hydrochloride stands out due to its unique structural features and reactivity. Similar compounds include:
1-(Aminomethyl)cyclopentanol: Lacks the dimethyl substitution, resulting in different chemical properties.
3,3-Dimethylcyclopentanol: Does not have the aminomethyl group, affecting its reactivity and applications.
Cyclopentanone derivatives: Vary in their functional groups and overall reactivity .
Properties
IUPAC Name |
1-(aminomethyl)-3,3-dimethylcyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)3-4-8(10,5-7)6-9;/h10H,3-6,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJILSMXIPIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(CN)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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